

An In-depth Technical Guide to Pixantrone (Topoisomerase I/II Inhibitor 7)

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Compound of Interest

Compound Name: *Topoisomerase I inhibitor 7*

Cat. No.: *B15141806*

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Introduction

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of Pixantrone, a compound sometimes commercially listed as "Topoisomerase I/II inhibitor 7". It is important to note that while it may be found under this name, the primary and well-documented mechanism of action of Pixantrone is the inhibition of Topoisomerase II, along with DNA intercalation and alkylation. This document will clarify its established biological targets and provide detailed information for research and development purposes.

Pixantrone is an aza-anthracenedione, a class of compounds structurally related to anthracyclines like mitoxantrone. A key feature of Pixantrone is its reduced cardiotoxicity compared to other anthracyclines, which is attributed to its lower potential to generate reactive oxygen species and bind iron.^{[1][2]} It is approved in the European Union for the treatment of adult patients with multiply relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma.

Chemical Structure and Properties

Pixantrone is a synthetic compound with a distinct chemical structure that differentiates it from other Topoisomerase inhibitors.

- IUPAC Name: 6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione

- CAS Number: 144510-96-3
- Molecular Formula: C₁₇H₁₉N₅O₂
- Molecular Weight: 325.37 g/mol
- SMILES: C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN

Mechanism of Action

The antitumor activity of Pixantrone is multifactorial, primarily targeting the nuclear enzyme Topoisomerase II and direct interaction with DNA.

Topoisomerase II Inhibition

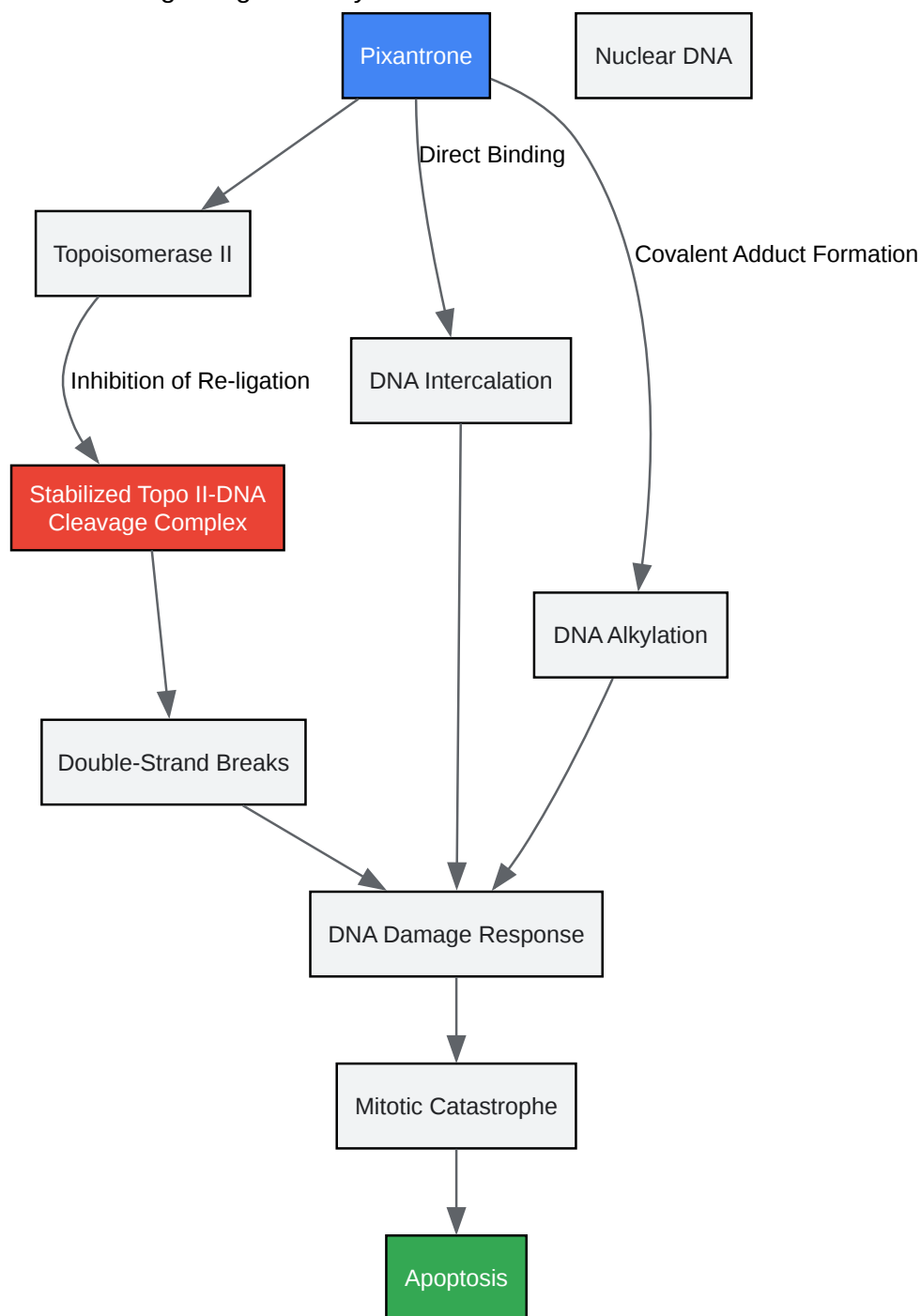
Pixantrone is classified as a Topoisomerase II poison.[3] It intercalates into DNA and stabilizes the covalent complex between Topoisomerase II and DNA. This stabilization prevents the re-ligation of the double-strand breaks created by the enzyme, leading to the accumulation of DNA damage and ultimately triggering apoptosis.[2] Some studies indicate that Pixantrone shows a degree of selectivity for the Topoisomerase II α isoform, which is more prevalent in proliferating cancer cells compared to the Topoisomerase II β isoform found in quiescent cells like cardiomyocytes. This selectivity may contribute to its reduced cardiotoxicity.

DNA Alkylation and Intercalation

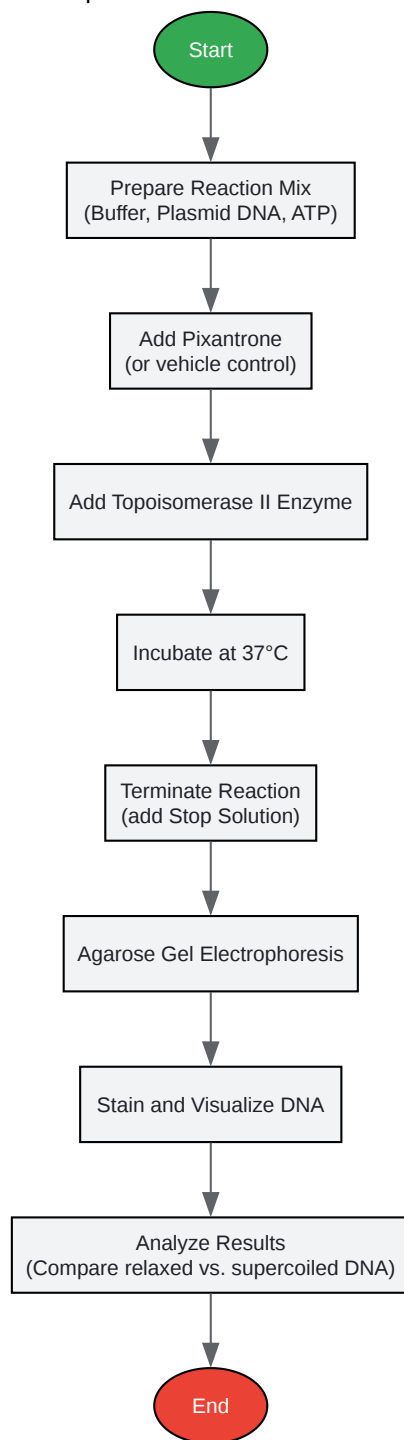
In addition to its effects on Topoisomerase II, Pixantrone can directly interact with DNA. It functions as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. Furthermore, it has been shown that Pixantrone can be activated to form covalent adducts with DNA, particularly at guanine residues.[1][4] This DNA alkylation creates stable lesions that interfere with DNA replication and transcription, contributing to its cytotoxic effects.

The following diagram illustrates the proposed signaling pathway for Pixantrone-induced cell death.

Signaling Pathway of Pixantrone-Induced Cell Death



Workflow for Topoisomerase II DNA Relaxation Assay

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